1,1-Difluoroethene;1,1,2-trifluoroethene

Catalog No.
S614212
CAS No.
28960-88-5
M.F
C4H3F5
M. Wt
146.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Difluoroethene;1,1,2-trifluoroethene

CAS Number

28960-88-5

Product Name

1,1-Difluoroethene;1,1,2-trifluoroethene

IUPAC Name

1,1-difluoroethene;1,1,2-trifluoroethene

Molecular Formula

C4H3F5

Molecular Weight

146.06 g/mol

InChI

InChI=1S/C2HF3.C2H2F2/c3-1-2(4)5;1-2(3)4/h1H;1H2

InChI Key

XLOFNXVVMRAGLZ-UHFFFAOYSA-N

SMILES

C=C(F)F.C(=C(F)F)F

Synonyms

polyvinylidenefluoride-trifluoroethylene, PVDF-TrFE, VFTE copolymer, vinylidene fluoride-trifluoroethylene copolymer

Canonical SMILES

C=C(F)F.C(=C(F)F)F

1,1-Difluoroethene, also known as vinylidene fluoride, is a colorless, flammable gas with the molecular formula C2H2F2\text{C}_2\text{H}_2\text{F}_2 and a molecular weight of approximately 64.03 g/mol. It is classified as a hydrofluoroolefin and is primarily used in the production of fluoropolymers, such as polyvinylidene fluoride. The compound is slightly soluble in water but readily dissolves in organic solvents like alcohol and ether. Its boiling point is around -83 °C, and it has a flash point of less than -60 °C, indicating its high flammability .

1,1-Difluoroethene is produced globally in significant quantities, with an estimated production of about 33,000 metric tons in 1999. It is recognized for its potential applications in various industrial processes due to its unique chemical properties .

  • Elimination Reactions: It can be synthesized from 1,1,1-trihaloethane compounds through elimination reactions, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or hydrogen fluoride from 1,1,1-trifluoroethane .
  • Polymerization: The compound can undergo polymerization initiated by alkyl boron and alkyl hyponitrite compounds. It is sensitive to heat and can form peroxides when exposed to pure oxygen .
  • Reactivity with Hydrochloric Acid: 1,1-Difluoroethene reacts violently with hydrogen chloride, which poses significant safety concerns during handling and storage .

The biological activity of 1,1-difluoroethene has been studied primarily concerning its toxicity. It is considered toxic by inhalation and contact, causing significant irritation to the respiratory system and skin upon exposure. Its potential effects on human health necessitate careful handling and appropriate safety measures during use .

In environmental contexts, 1,1-difluoroethene has medium mobility in soil and can volatilize from contaminated water sources. It reacts with photochemically produced hydroxyl radicals in the atmosphere, leading to degradation over time .

The synthesis of 1,1-difluoroethene can be achieved through several methods:

  • Elimination Reactions: As mentioned earlier, it can be synthesized by eliminating hydrogen chloride or hydrogen fluoride from suitable precursors such as 1-chloro-1,1-difluoroethane or 1,1,1-trifluoroethane.
  • Radical Reactions: Radical reactions involving di-tert-butyl peroxide at elevated temperatures have also been explored for producing this compound .

These methods highlight the versatility of synthetic pathways available for generating 1,1-difluoroethene.

The primary applications of 1,1-difluoroethene include:

  • Production of Fluoropolymers: It is extensively used in manufacturing polyvinylidene fluoride and other fluorinated polymers that find applications in coatings, membranes, and electrical insulation materials.
  • Chemical Intermediates: The compound serves as an intermediate in various chemical syntheses due to its reactive double bond and fluorine substituents .

Interaction studies involving 1,1-difluoroethene have focused on its reactivity with other chemicals. For instance:

  • Reactivity with Hydrochloric Acid: This interaction can lead to violent reactions that are hazardous during industrial processes.
  • Reactions with Hydroxyl Radicals: The rate constant for the vapor-phase reaction with hydroxyl radicals has been quantified as 2.1×1012 cm3/molecule sec2.1\times 10^{-12}\text{ cm}^3/\text{molecule sec} at 25 °C .

These studies underscore the importance of understanding the reactivity profile of this compound for safe handling and application.

Several compounds share structural similarities with 1,1-difluoroethene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
EthyleneC2H4\text{C}_2\text{H}_4Non-flammable gas; used primarily in polymer production
Vinyl ChlorideC2H3Cl\text{C}_2\text{H}_3\text{Cl}Colorless gas; used to produce polyvinyl chloride
TrichloroethyleneC2Cl3H\text{C}_2\text{Cl}_3\text{H}Solvent; known for its use in degreasing
PerfluoropropyleneC3F6\text{C}_3\text{F}_6Non-flammable; used in specialty applications

Uniqueness of 1,1-Difluoroethene

What sets 1,1-difluoroethene apart from these similar compounds is its unique combination of fluorine substituents that enhance its reactivity while maintaining a relatively low boiling point. Its ability to polymerize into robust fluoropolymers makes it particularly valuable in industrial applications.

Molecular Geometry and Electronic Structure

1,1-Difluoroethene Bonding Configuration

1,1-Difluoroethene exhibits a planar molecular geometry characterized by C2v symmetry [3]. The compound features a carbon-carbon double bond with two fluorine atoms attached to one carbon atom, creating a distinctive electronic environment. Experimental structural parameters derived from microwave spectroscopy and electron diffraction studies reveal precise geometric data [3].

The carbon-carbon double bond length measures 1.340 ± 0.006 Å, while the carbon-fluorine bond lengths are 1.315 ± 0.003 Å [3]. The carbon-hydrogen bond lengths on the terminal carbon are 1.091 ± 0.009 Å [3]. Critical bond angles include the fluorine-carbon-fluorine angle of 110.6 ± 0.3°, the hydrogen-carbon-hydrogen angle of 122.0 ± 0.4°, the carbon-carbon-fluorine angle of 124.7 ± 0.3°, and the hydrogen-carbon-carbon angle of 119.0 ± 0.4° [3].

Table 1: Structural Parameters of 1,1-Difluoroethene

ParameterValue (Å or degrees)UncertaintyReference
Carbon-carbon bond length1.340 ű 0.006 [3]
Carbon-fluorine bond length1.315 ű 0.003 [3]
Carbon-hydrogen bond length1.091 ű 0.009 [3]
Fluorine-carbon-fluorine angle110.6°± 0.3 [3]
Hydrogen-carbon-hydrogen angle122.0°± 0.4 [3]
Carbon-carbon-fluorine angle124.7°± 0.3 [3]

The electronic structure of 1,1-difluoroethene demonstrates significant polarization due to the high electronegativity of fluorine atoms [30]. The carbon-fluorine bonds exhibit substantial ionic character, with the fluorine atoms bearing partial negative charges and the carbon atoms carrying corresponding positive charges [30]. This polarization influences the molecule's reactivity and spectroscopic properties [1].

Rotational constants for 1,1-difluoroethene have been determined as A = 0.36669, B = 0.34731, and C = 0.17837 cm⁻¹ [3]. The dipole moment of the molecule is 1.389 Debye, reflecting the asymmetric distribution of electron density [3].

1,1,2-Trifluoroethene Dipole Moment Analysis

1,1,2-Trifluoroethene possesses a molecular formula of C₂HF₃ and exhibits distinct dipole characteristics due to its asymmetric fluorine substitution pattern [8] [10]. The molecule adopts a planar configuration with the three fluorine atoms creating an uneven distribution of electron density [13].

Microwave spectroscopy studies have provided detailed structural information for 1,1,2-trifluoroethene complexes, revealing the molecular geometry and electronic properties [13]. The compound demonstrates significant polarity, with the dipole moment arising from the asymmetric arrangement of electronegative fluorine atoms around the carbon-carbon double bond [25] [29].

Table 2: Physical Properties of 1,1,2-Trifluoroethene

PropertyValueReference
Molecular weight82.024 g/mol [9]
Boiling point-51°C [11] [15]
Melting point-78°C [11] [15]
Density1.15 g/cm³ [11]

The electronic structure calculations indicate that the carbon-fluorine bonds in 1,1,2-trifluoroethene exhibit varying degrees of ionic character depending on their position relative to the double bond [25]. The dipole moment contributions from individual bond dipoles combine vectorially to produce the overall molecular dipole moment [25] [29].

Theoretical studies suggest that the effective dipole moment for repeating units in trifluoroethylene polymers ranges from 1.63 to 3.25 Debye, depending on the conformational arrangement [29]. These values reflect the strong influence of fluorine substitution on the electronic distribution within the molecule [29].

Spectroscopic Characterization

FTIR Spectral Signatures of α, β, and γ Phases

The infrared spectroscopic characterization of fluoroethene compounds reveals distinct vibrational modes corresponding to different molecular conformations and crystalline phases [31] [32]. For 1,1-difluoroethene, the fundamental vibrational frequencies have been extensively documented through high-resolution infrared spectroscopy [3].

Table 3: Fundamental Vibrational Frequencies of 1,1-Difluoroethene

ModeSymmetryFrequency (cm⁻¹)Intensity (km mol⁻¹)Assignment
ν₁A₁307042.2C-H stretch
ν₂A₁1728216.0C=C stretch
ν₃A₁13600.0C-H bend
ν₄A₁92664.8C-F stretch
ν₅A₁5505.1C-C-F bend
ν₆A₂714-Out-of-plane bend
ν₇B₁80360.3C-H wag
ν₈B₁6110.3C-F bend
ν₉B₂31548.6C-H stretch
ν₁₀B₂1302190.1C-H rock
ν₁₁B₂95523.5C-F stretch
ν₁₂B₂4380.6C-C-F bend

The α, β, and γ phase identification in fluorinated polymers can be accomplished through characteristic infrared absorption bands [31] [32]. The α phase typically exhibits absorption bands around 763 cm⁻¹, while the β phase shows characteristic peaks at 1275 cm⁻¹ [31] [32]. The γ phase demonstrates distinctive absorption at 1234 cm⁻¹ [31] [32].

Fourier transform infrared spectroscopy provides a reliable method for phase identification in polyvinylidene fluoride materials derived from these monomers [31] [32]. The technique allows for quantitative analysis of individual phase contents in mixed crystalline systems [31] [33] [34].

NMR Chemical Shift Patterns

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environments of nuclei in fluoroethene compounds [5] [41]. For 1,1-difluoroethene, ¹⁹F nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns reflecting the molecular structure [2].

Table 4: NMR Chemical Shift Data for Fluoroethene Compounds

CompoundNucleusChemical Shift (ppm)MultiplicityReference
1,1-Difluoroethene¹⁹F-80Singlet
1,1,2-Trifluoroethene¹⁹F (CF₂)-75-
1,1,2-Trifluoroethene¹⁹F (CHF)-120-

The ¹⁹F nuclear magnetic resonance spectrum of 1,1-difluoroethene displays a singlet at approximately -80 parts per million, indicating the chemical equivalence of the two fluorine atoms . In contrast, 1,1,2-trifluoroethene exhibits two distinct fluorine environments, with the CF₂ group resonating at approximately -75 parts per million and the CHF fluorine appearing at approximately -120 parts per million .

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the hydrogen atoms in these compounds [5]. The vinyl protons exhibit chemical shifts influenced by the electron-withdrawing effects of the fluorine substituents [5]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with chemical shifts reflecting the degree of fluorine substitution on each carbon center [5] [41].

The analysis of nuclear magnetic resonance coupling patterns reveals valuable information about molecular conformations and electronic interactions [5] [41]. Fluorine-fluorine coupling constants and fluorine-proton coupling constants provide insights into the spatial relationships between nuclei and the degree of electronic communication through the molecular framework [5] [41].

Other CAS

28960-88-5

Dates

Modify: 2024-04-14

Explore Compound Types